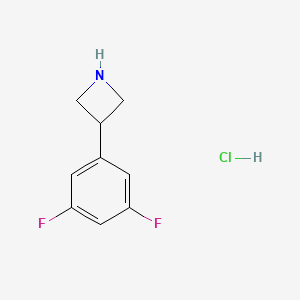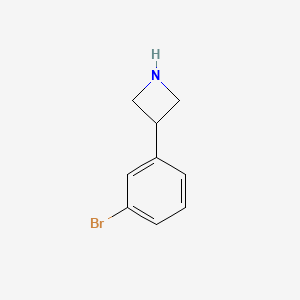
3-(3-Bromophenyl)azetidine
概要
説明
3-(3-Bromophenyl)azetidine hydrochloride, also known by its CAS Number 1203683-81-1, is a compound with the linear formula C9H11BrClN . It is typically a white to yellow solid and is used for research and development purposes .
Synthesis Analysis
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has been achieved through various methods, including [2+2] cycloaddition reactions . The polymerization of azetidines has also been studied, with recent advances in the anionic and cationic ring-opening polymerization of azetidines .Molecular Structure Analysis
The molecular weight of 3-(3-Bromophenyl)azetidine hydrochloride is 248.55 . Its InChI code is 1S/C9H10BrN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They have been used in various chemical reactions, including cationic, anionic, and other polymerization mechanisms . Recent developments in the chemistry of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Physical And Chemical Properties Analysis
3-(3-Bromophenyl)azetidine hydrochloride is a white to yellow solid . and should be stored at a temperature of 2-8°C .科学的研究の応用
Organic Synthesis
Azetidines, including “3-(3-Bromophenyl)azetidine”, are one of the most important four-membered heterocycles used in organic synthesis . Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Medicinal Chemistry
The unique four-membered ring scaffold of azetidines, containing the embedded polar nitrogen-atom, represents a privileged motif in medicinal chemistry . It appears in bioactive molecules and natural products .
Drug Discovery
Azetidines have been used as motifs in drug discovery . They are found in several bioactive molecules and drugs, such as azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant) .
Polymer Synthesis
Azetidines have found applications in polymer synthesis . The unique reactivity of azetidines allows for the creation of novel polymer structures .
Chiral Templates
Azetidines have been used as chiral templates in various chemical reactions . Their unique structure and reactivity make them ideal for this purpose .
[2+2] Cycloaddition Reactions
One of the most important developments in the chemistry of azetidines is the invention of new [2+2] cycloaddition reactions for azetidine synthesis . This method allows for the efficient creation of azetidines from simple starting materials .
Aza Paternò–Büchi Reactions
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to inherent challenges .
C(sp3)–H Functionalization
Azetidines have been used in practical C(sp3)–H functionalization . This method allows for the direct modification of C–H bonds, which is a powerful tool in organic synthesis .
作用機序
Target of Action
3-(3-Bromophenyl)azetidine is a type of azetidine, a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom Azetidines are known to be important building blocks for polyamines , which play crucial roles in various biological processes.
Mode of Action
Azetidines are known for their unique reactivity driven by a considerable ring strain . This ring strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines, including 3-(3-Bromophenyl)azetidine, are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . Polyamines are involved in various biochemical pathways, including cell growth and differentiation, gene expression, ion channel regulation, and intracellular signaling .
Result of Action
The resulting polymers from the polymerization of azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Action Environment
The action of 3-(3-Bromophenyl)azetidine, like other azetidines, can be influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, the ring strain of azetidines can be triggered under appropriate reaction conditions . Additionally, the stability of the compound can be affected by environmental factors, as suggested by its predicted properties .
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .
将来の方向性
Azetidines have been recognized for their potential in various fields, including peptidomimetic and nucleic acid chemistry, catalytic processes, and drug discovery . Future research directions may include the development of new synthetic strategies for functionalized azetidines and the exploration of their versatility as heterocyclic synthons .
特性
IUPAC Name |
3-(3-bromophenyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFMMYMUYTYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



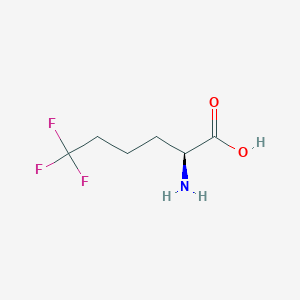
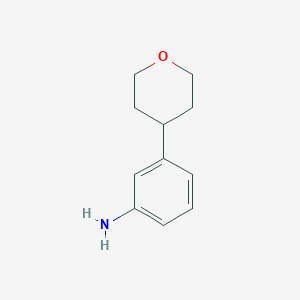
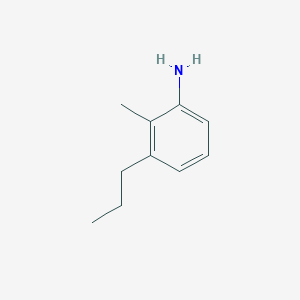
![4'-Ethynyl-[1,1'-biphenyl]-4-ol](/img/structure/B3089907.png)

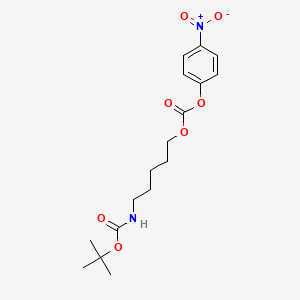
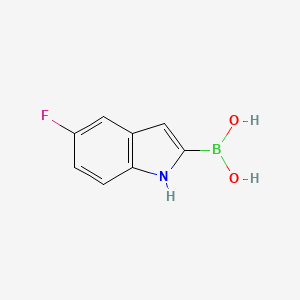
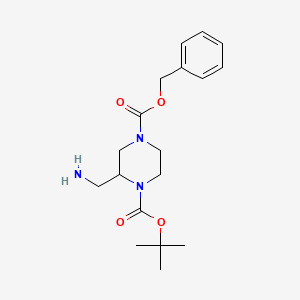

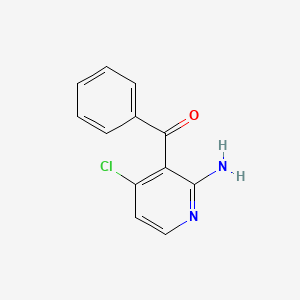
![Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-](/img/structure/B3089956.png)
